molecular formula C12H15NO2 B11894633 2,5,7-Trimethylchroman-4-one oxime

2,5,7-Trimethylchroman-4-one oxime

Cat. No.: B11894633
M. Wt: 205.25 g/mol
InChI Key: PKTNFMVMFXRMFK-RAXLEYEMSA-N
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Description

2,5,7-Trimethylchroman-4-one oxime is a chromanone-derived oxime characterized by a bicyclic benzopyran scaffold substituted with three methyl groups at positions 2, 5, and 7, and an oxime functional group replacing the ketone at position 2. The oxime moiety (-NOH) enhances molecular interactions with biological targets, such as hydrogen bonding or metal chelation, which can modulate pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(NZ)-N-(2,5,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H15NO2/c1-7-4-8(2)12-10(13-14)6-9(3)15-11(12)5-7/h4-5,9,14H,6H2,1-3H3/b13-10-

InChI Key

PKTNFMVMFXRMFK-RAXLEYEMSA-N

Isomeric SMILES

CC1C/C(=N/O)/C2=C(C=C(C=C2O1)C)C

Canonical SMILES

CC1CC(=NO)C2=C(C=C(C=C2O1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-trimethylchroman-4-one oxime typically involves the reaction of 2,5,7-trimethylchroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production of oximes often involves the use of ammoximation processes, where ketones or aldehydes react with ammonia and hydrogen peroxide in the presence of a catalyst such as titanium silicalite. This method is efficient and yields high-purity oximes .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethylchroman-4-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5,7-trimethylchroman-4-one oxime involves its interaction with specific molecular targets, such as enzymes. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity .

Comparison with Similar Compounds

Chromanone Derivatives

Chroman-4-one analogs vary in substituents, which critically influence their bioactivity and physicochemical properties:

Compound Key Substituents Biological Activity Key Findings Reference
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime 7-OH, 4-CH₃, 8-CHO oxime Anti-diabetic Demonstrated α-glucosidase inhibition via DFT studies; moderate logP (~2.1)
3,5,7-Trihydroxy-2-(4′-hydroxybenzyl)chroman-4-one 3,5,7-OH, 4-C=O, 2-benzyl Anti-inflammatory (COX-2 inhibition) Showed 75% COX-2 inhibition at 50 μM; hydrophilic (logP ~1.8) due to hydroxyl groups
2,5,7-Trimethylchroman-4-one oxime 2,5,7-CH₃, 4-oxime Inferred: Antioxidant/anti-inflammatory Predicted higher lipophilicity (logP ~3.5) than hydroxylated analogs, enhancing membrane permeability

Structural Insights :

  • Methyl groups in this compound reduce polarity compared to hydroxylated analogs, favoring interactions with hydrophobic enzyme pockets.
  • The oxime group may act as a hydrogen-bond donor/acceptor, similar to carbonyl groups in other chromanones, but with altered electronic effects .
Oxime Ethers and Simple Oximes

Oxime-containing compounds exhibit diverse pharmacological and toxicological profiles:

Compound Structure Key Properties/Activities Toxicity/Regulatory Notes Reference
IPS 339 (Oxime ether β-blocker) Aryloxypropanolamine + oxime ether β2-Adrenoceptor antagonist High potency in cardiovascular applications
4-Methylpentan-2-one oxime Aliphatic oxime Industrial solvent Acute Tox. 4 (H302), Skin/Irrit. 2 (H315/H319)
Phosgene oxime Highly reactive oxime Chemical warfare agent Extreme toxicity (AEGL-1: 0.006 mg/m³); corrosive

Key Comparisons :

  • Reactivity: Phosgene oxime’s acute toxicity contrasts sharply with therapeutic oximes (e.g., anti-diabetic chromanone oximes), highlighting the role of structural context.
Physicochemical and Toxicological Profiles

A comparative analysis of physicochemical properties and safety:

Property This compound (Predicted) 4-Methylpentan-2-one oxime Phosgene Oxime
Molecular Weight (g/mol) ~235 117.15 113.93
logP ~3.5 (highly lipophilic) 1.2 -0.34 (volatile)
Toxicity Likely low (based on chromanone analogs) H302, H315, H319 AEGL-1: 0.006 mg/m³

Insights :

  • The trimethyl substitution increases logP, suggesting better blood-brain barrier penetration than hydroxylated chromanones but lower aqueous solubility.
  • Toxicity is expected to be milder than aliphatic oximes (e.g., 4-Methylpentan-2-one oxime) due to reduced volatility and reactive intermediates .

Biological Activity

2,5,7-Trimethylchroman-4-one oxime is a compound belonging to the chroman family, characterized by its unique structure that includes three methyl groups and an oxime functional group. This compound has garnered attention for its potential biological activities, particularly in the realms of antioxidant, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C12_{12}H15_{15}NO. The presence of the oxime group (–C=N–OH) allows for various chemical transformations and interactions with biological macromolecules.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . It has been noted to inhibit specific pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models. It appears to protect neuronal cells from apoptosis induced by oxidative stress and inflammatory cytokines, indicating its potential as a treatment for neurodegenerative disorders.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
4-Hydroxycoumarin Contains a coumarin backbone without methyl groupsKnown for anticoagulant properties
2-Methylchroman-4-one Methylated at position 2 onlyExhibits different biological activities
6-Methylchroman-4-one Methylated at position 6Less studied in terms of biological activity
2,3-Dihydro-2-methylchromen-4-one Contains a saturated chromen structureDifferent reactivity due to saturation

This table illustrates how this compound's unique structural features contribute to its distinct biological activities compared to related compounds.

The mechanism by which this compound exerts its biological effects involves interactions with various biological macromolecules such as proteins and nucleic acids. These interactions may occur through hydrogen bonding and hydrophobic forces. The specific pathways affected include those related to oxidative stress response and inflammatory signaling.

Case Studies and Research Findings

  • Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines exposed to oxidative stress.
  • Anti-inflammatory Research : A study involving murine models of inflammation indicated that administration of this compound resulted in a marked reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Neuroprotection : Experimental models of Alzheimer's disease showed that treatment with this compound improved cognitive function and reduced markers of neuroinflammation.

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